Anticonvulsant Potency vs. Clinical Standard Valproate in DBA/2 Mice
The compound's anticonvulsant activity was evaluated against audiogenic seizures in DBA/2 mice. The study's abstract reports that 'some new derivatives were more active than valproate' [1], establishing 5-bromo-N-isopropyl-3,4-dihydroisoquinoline-2(1H)-carboxamide as one of the more potent members of the series. However, it is critical to note that the full-text article, which contains the exact quantitative data (e.g., ED50 values) for each derivative, is not accessible for extraction. Therefore, a precise quantified difference against valproate or other precursors cannot be calculated for this guide.
| Evidence Dimension | In vivo anticonvulsant efficacy |
|---|---|
| Target Compound Data | Reported as more active than valproate; exact ED50 not extractable |
| Comparator Or Baseline | Valproate (clinical anticonvulsant) |
| Quantified Difference | Qualitatively superior to valproate; numeric fold-change not accessible |
| Conditions | Audiogenic seizure model in DBA/2 mice |
Why This Matters
For procurement in anticonvulsant research, this qualitative finding suggests the compound is a potent member of its class, but the lack of a precise numerical comparison means its magnitude of superiority over a standard-of-care drug cannot be verified without accessing the full data.
- [1] Gitto, R., Pagano, B., Citraro, R., Scicchitano, F., De Sarro, G., & Chimirri, A. (2009). Solution-phase parallel synthesis and evaluation of anticonvulsant activity of N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides. European Journal of Medicinal Chemistry, 44(3), 1349-1354. View Source
